トリベンジルホスファイト

概要

説明

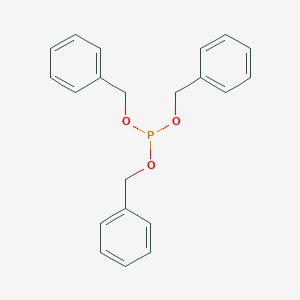

Tribenzyl phosphite is an organic phosphorus compound with the molecular formula C21H21O3P. It is also known as phosphorous acid, tris(phenylmethyl) ester. This compound is characterized by its three benzyl groups attached to a phosphite core. Tribenzyl phosphite is a colorless to pale yellow liquid with a density of approximately 1.19 g/cm³ .

科学的研究の応用

Tribenzyl phosphite has several applications in scientific research:

作用機序

Target of Action

Tribenzyl phosphite is primarily used as a stabilizer and antioxidant in the polymer industry . Its primary targets are the polymers that it helps stabilize against degradation during processing and long-term applications .

Mode of Action

Tribenzyl phosphite functions as an antioxidant by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . All phosphites, including Tribenzyl phosphite, are hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .

Biochemical Pathways

The biochemical pathways affected by Tribenzyl phosphite primarily involve the decomposition of hydroperoxides . This process is catalytic and results in the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis . The o-hydroxyphenyl phosphates formed in this way from o-phenylene phosphites are excellent chain-breaking antioxidants .

Result of Action

The primary result of Tribenzyl phosphite’s action is the stabilization of polymers against degradation during processing and long-term applications . It achieves this by acting as an antioxidant, decomposing hydroperoxides, and breaking radical chains .

Action Environment

The action, efficacy, and stability of Tribenzyl phosphite can be influenced by various environmental factors. For instance, the nature of the substrate to be stabilized and the reaction conditions can affect its antioxidant function . Furthermore, it’s worth noting that the compound is relatively stable, but care should be taken to avoid contact with oxidizing agents to prevent fire or explosion risks .

準備方法

Tribenzyl phosphite can be synthesized through several methods:

Direct Esterification Method: This involves the reaction of phosphorous acid with benzyl alcohol.

Reaction with Phosphorus Trichloride: This method involves the reaction of phosphorus trichloride with benzaldehyde to form tribenzyl phosphite.

Industrial Production: The large-scale industrial production of tribenzyl phosphite involves the reaction of phosphorus trichloride with benzaldehyde under controlled conditions to ensure safety and minimize side reactions.

化学反応の分析

Tribenzyl phosphite undergoes various chemical reactions, including:

Oxidation: Tribenzyl phosphite can be oxidized to form phosphonic acids.

Substitution: Tribenzyl phosphite can participate in nucleophilic substitution reactions, where the benzyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide, hydrogen gas, and various nucleophiles. The major products formed from these reactions are phosphonic acids, dibenzyl phosphonates, and substituted phosphites .

類似化合物との比較

Tribenzyl phosphite can be compared with other similar compounds, such as:

Dibenzyl Phosphite: Similar to tribenzyl phosphite but with only two benzyl groups.

Triphenyl Phosphite: Contains three phenyl groups instead of benzyl groups.

Triethyl Phosphite: Contains three ethyl groups instead of benzyl groups.

Tribenzyl phosphite is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications that are not possible with other similar compounds .

生物活性

Tribenzyl phosphite (TBP) is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with TBP, providing a comprehensive overview of its applications in biomedical research.

Chemical Structure and Properties

Tribenzyl phosphite has the chemical formula and a molecular weight of 354.37 g/mol. Its structure consists of three benzyl groups attached to a phosphite moiety, which is significant for its reactivity and biological interactions.

Synthesis of Tribenzyl Phosphite

The synthesis of TBP typically involves the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base. The general reaction can be summarized as follows:

This reaction highlights the straightforward approach to obtaining TBP, which can be further modified to explore derivatives with enhanced biological activity.

Antioxidant Properties

Tribenzyl phosphite exhibits notable antioxidant properties, which are critical in mitigating oxidative stress in biological systems. Research indicates that TBP can scavenge free radicals effectively, thus protecting cellular components from oxidative damage. The antioxidant activity was quantified using various assays, including DPPH and ABTS radical scavenging tests, showing significant IC50 values comparable to established antioxidants.

Anticancer Activity

Several studies have investigated the anticancer potential of TBP. For instance, in vitro assays demonstrated that TBP could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Mitochondrial disruption |

Antimicrobial Activity

TBP has also shown antimicrobial properties against various pathogens. In vitro studies reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Case Studies

- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of TBP derivatives on multiple cancer cell lines. The findings indicated that modifications to the benzyl groups could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration.

- Antioxidant Efficacy Assessment : Another investigation focused on the antioxidant capabilities of TBP in a rat model subjected to induced oxidative stress. Results showed a significant reduction in malondialdehyde levels and an increase in glutathione levels, indicating protective effects against oxidative damage.

- Microbial Resistance Study : A recent study assessed the potential of TBP as an antimicrobial agent against resistant strains of bacteria. The results demonstrated that TBP could restore sensitivity to antibiotics in resistant strains, highlighting its potential role in combating antibiotic resistance.

特性

IUPAC Name |

tribenzyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFOMYPMTJLQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934408 | |

| Record name | Tribenzyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-57-9 | |

| Record name | Tris(phenylmethyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzylphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenzyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described for Tribenzyl phosphite?

A1: The research paper [] highlights a method for synthesizing Tribenzyl phosphite using phosphorus trichloride and benzyl alcohol as starting materials. Notably, the study investigates the use of N,N-dimethyl aniline as an acid binding agent and petroleum ether as a solvent. This is significant because it explores alternative reaction conditions to potentially improve the yield and efficiency of Tribenzyl phosphite synthesis. The results presented in the paper suggest that this method can achieve a high yield (up to 80.5%) under optimized conditions, which could be beneficial for large-scale production and industrial applications of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。